Jtv-803

Thrombin Generation Hemostasis Factor Xa Inhibitor

JTV-803 (CAS 247131-79-9), also known as JTV-803 mesylate, is a small-molecule, direct, and selective inhibitor of coagulation factor Xa (FXa). It is a synthetic cyclic guanidine derivative that acts as a competitive inhibitor, binding directly to the active site of FXa, a key serine protease in the coagulation cascade.

Molecular Formula C23H31N5O6S
Molecular Weight 505.6 g/mol
CAS No. 247131-79-9
Cat. No. B1673110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtv-803
CAS247131-79-9
Synonyms4-((2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl)-1-(4-pyridinyl)piperidine-4-carboxylic acid monomethanesulfonate trihydrate
JTV 803
JTV-803
JTV803
Molecular FormulaC23H31N5O6S
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N
InChIInChI=1S/C22H27N5O3.CH4O3S/c23-21(24)27-10-5-16-1-2-19(13-17(16)14-27)30-15-22(20(28)29)6-11-26(12-7-22)18-3-8-25-9-4-18;1-5(2,3)4/h1-4,8-9,13H,5-7,10-12,14-15H2,(H3,23,24)(H,28,29);1H3,(H,2,3,4)
InChIKeyNOBZETMXGVAWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTV-803 (CAS 247131-79-9): A Selective Factor Xa Inhibitor for Antithrombotic Research


JTV-803 (CAS 247131-79-9), also known as JTV-803 mesylate, is a small-molecule, direct, and selective inhibitor of coagulation factor Xa (FXa) [1][2]. It is a synthetic cyclic guanidine derivative [1] that acts as a competitive inhibitor, binding directly to the active site of FXa, a key serine protease in the coagulation cascade [2]. It is not a prodrug and does not require antithrombin III for activity [3]. Its primary use is as a research tool in thrombosis, hemostasis, and anticoagulant pharmacology studies, including in vivo models of thrombosis and disseminated intravascular coagulation (DIC) [1][4]. The compound is generally supplied as its mesylate salt [5].

Why JTV-803 (CAS 247131-79-9) Cannot Be Replaced by Other FXa or Thrombin Inhibitors


Simple substitution of JTV-803 with another FXa inhibitor or a direct thrombin inhibitor (DTI) is not scientifically equivalent due to quantifiable differences in selectivity, functional hemostatic profile, and in vivo duration of action [1][2][3]. While many FXa inhibitors demonstrate potent anticoagulation, JTV-803 exhibits a specific combination of high selectivity over other serine proteases (>100x vs. thrombin) [1] and a unique ability to suppress thrombin generation by >75% while preserving the initial thrombin forming time (T50) essential for platelet-mediated hemostasis [2]. This functional profile contrasts sharply with DTIs like argatroban, which show less thrombin generation suppression (36.0%) and significantly prolong T50 [2]. Furthermore, JTV-803 demonstrates a sustained effect (>20% FXa inhibition for 8 hours after oral administration in non-human primates) [3], a pharmacokinetic property not shared by all short-acting synthetic inhibitors. The evidence below provides specific, quantitative comparisons to guide proper selection.

JTV-803 (CAS 247131-79-9) Quantitative Evidence: Comparative Potency, Selectivity, and Hemostatic Profile


JTV-803 vs. Argatroban: Superior Suppression of Thrombin Generation with Preservation of Initial Thrombin Burst

In a purified coagulation factor chromogenic assay, JTV-803 suppressed 75.7% of total thrombin generation at a concentration of 0.18 μM [1]. In the same study, the direct thrombin inhibitor (DTI) argatroban, at a comparable concentration of 0.19 μM, achieved only 36.0% suppression [1]. Crucially, JTV-803 did not prolong the initial thrombin forming time (T50), a parameter essential for platelet activation and hemostasis, whereas argatroban significantly prolonged T50 [1]. This indicates that JTV-803 provides potent anticoagulation by limiting the amplification phase of coagulation while preserving the initial thrombin burst required for platelet plug formation, a functional advantage over DTIs.

Thrombin Generation Hemostasis Factor Xa Inhibitor Direct Thrombin Inhibitor

JTV-803 vs. DX-9065a: Comparable Thrombin Generation Suppression and T50 Preservation

In a head-to-head study comparing FXa inhibitors, JTV-803 (0.18 μM) and DX-9065a (0.20 μM) demonstrated nearly identical suppression of thrombin generation (75.7% vs. 73.9%, respectively) in a purified coagulation factor assay [1]. Both compounds preserved the initial thrombin forming time (T50), a key functional attribute differentiating them from direct thrombin inhibitors [1]. This establishes JTV-803 as having a comparable in vitro hemostatic profile to the well-characterized FXa inhibitor DX-9065a.

Factor Xa Inhibitor DX-9065a Thrombin Generation Hemostasis

JTV-803 vs. Thrombin/Plasmin/Trypsin: High Selectivity for Factor Xa

JTV-803 demonstrated a high degree of selectivity for human factor Xa over other closely related serine proteases. It was 100 times more selective in inhibiting human factor Xa compared to its inhibitory activity against human thrombin, plasmin, and trypsin [1]. The absolute potency against FXa is defined by a Ki value of 0.019 μM and an IC50 of 0.081 μM [1].

Selectivity Factor Xa Thrombin Plasmin Serine Protease

JTV-803 vs. Heparin: Comparable Anticoagulant Efficacy with Predictable Clearance in Hemodialysis

In a pig model of hemodialysis, JTV-803 administered at a dose of 0.3 mg/kg bolus followed by 1.0 mg/kg/h infusion provided a prolongation of dialysis time that was comparable to that achieved with a standard heparin regimen (15 U/kg bolus + 7.5 U/kg/h) [1]. During dialysis, JTV-803 was removed by the dialyzer, exhibiting a clearance rate of 53.4–81.8%, and plasma concentrations decreased rapidly post-dialysis [1]. This predictable clearance profile offers an advantage over heparin in models where residual anticoagulation is undesirable.

Hemodialysis Anticoagulation Heparin Factor Xa Inhibitor Clearance

JTV-803 vs. Thrombin Inhibitor: Lower Impact on Bleeding Time In Vivo

In rats, intravenous JTV-803 prolonged bleeding time only at a high dose of 30 mg/kg/h, which is 10 to 100 times higher than the doses required for antithrombotic efficacy (≥0.1 to 1.5 mg/kg/h) [1]. This indicates a significant therapeutic window. Importantly, the study noted that compared with a direct thrombin inhibitor, JTV-803 had a lesser effect on bleeding time at antithrombotic doses [1]. This aligns with the mechanistic finding that JTV-803 spares the initial thrombin burst necessary for platelet activation and primary hemostasis [2].

Bleeding Time Thrombin Inhibitor Factor Xa Inhibitor In Vivo Hemostasis

JTV-803 (CAS 247131-79-9): Key Applications Based on Its Unique Profile


In Vitro Studies of Coagulation Amplification and Thrombin Generation Dynamics

JTV-803 is an ideal tool for dissecting the coagulation cascade's amplification phase. Its ability to potently suppress total thrombin generation (75.7% at 0.18 μM) without delaying the initiation of the thrombin burst (preserved T50) [1] makes it superior to direct thrombin inhibitors for isolating the contribution of the FXa-driven amplification loop. Researchers investigating the hemostatic balance, platelet activation in plasma, or the effects of anticoagulants on thrombin generation parameters (e.g., using calibrated automated thrombography) will find JTV-803's profile distinct and well-characterized.

In Vivo Arterial and Venous Thrombosis Models Requiring a Wide Therapeutic Window

For in vivo studies (rat, mouse, or non-human primate) of both arterial and venous thrombosis, JTV-803 offers a favorable profile. It inhibits thrombus formation in an arteriovenous shunt model at doses as low as ≥0.3 mg/kg/h i.v., yet does not prolong bleeding time until doses are 10- to 100-fold higher [1]. This significant separation between antithrombotic efficacy and hemorrhagic risk is a key procurement criterion for researchers aiming to minimize model complications related to bleeding. Oral activity has also been demonstrated in primates, providing flexible dosing options .

Extracorporeal Circuit and Hemodialysis Model Anticoagulation

JTV-803 is a suitable alternative to heparin for maintaining circuit patency in ex vivo or in vivo extracorporeal models (e.g., hemodialysis in pigs) [1]. It provides anticoagulant efficacy comparable to standard heparin but with the distinct advantage of predictable and rapid clearance from the circulation post-procedure (dialyzer clearance rate of 53.4–81.8%) [1]. This allows researchers to study post-dialysis hemostasis and recovery without the prolonged anticoagulant effect seen with heparin.

Studies on Disseminated Intravascular Coagulation (DIC) Requiring Antithrombin III-Independent Anticoagulation

JTV-803 is an effective antithrombotic agent in rodent models of DIC induced by either tissue factor (TF) or lipopolysaccharide (LPS) [1]. Its mechanism is independent of antithrombin III (ATIII) [1], making it a critical tool for investigating coagulation in pathological states where ATIII levels are depleted, a common feature of severe DIC and sepsis. This independence from endogenous cofactors ensures consistent and predictable anticoagulant activity in such models.

Quote Request

Request a Quote for Jtv-803

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.